molecular formula C27H24N4O4S2 B2614121 N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 1115570-27-8

N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2614121
CAS No.: 1115570-27-8
M. Wt: 532.63
InChI Key: QASGDUKYTZYHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide features a complex heterocyclic core comprising a benzo[c]pyrimido[4,5-e][1,2]thiazin system. Key structural elements include a 4-methylbenzyl substituent at position 6 and a 3-methoxyphenyl acetamide group linked via a sulfanyl bridge.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S2/c1-18-10-12-19(13-11-18)16-31-23-9-4-3-8-22(23)26-24(37(31,33)34)15-28-27(30-26)36-17-25(32)29-20-6-5-7-21(14-20)35-2/h3-15H,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASGDUKYTZYHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antimalarial, antiviral, and antimicrobial effects, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H27N3O5SC_{29}H_{27}N_{3}O_{5}S with a molecular weight of 529.6 g/mol. The structure includes a methoxyphenyl group and a thioacetamide moiety, which are critical for its biological activity.

Antimalarial Activity

Research has indicated that derivatives of benzothiazine compounds exhibit significant antimalarial properties. For instance, studies have shown that modifications in the structure can enhance the inhibition of β-hematin formation, a crucial process in malaria pathology. The compound's structural analogs have been tested for their ability to inhibit hemoglobin hydrolysis in Plasmodium species, with some showing up to 85% inhibition compared to standard treatments like chloroquine .

Compound% Inhibition (β-Hematin Formation)
This compound85.42 ± 6.14%
Chloroquine86.6 ± 2.75%

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV. Structural modifications at the methoxyphenyl position have shown improved activity against both HIV-1 and HIV-2. A study identified that certain derivatives exhibited submicromolar inhibitory concentrations against these viruses .

Antimicrobial Activity

In addition to its antimalarial and antiviral activities, the compound has demonstrated antimicrobial effects against various bacterial strains. The presence of the thiazine moiety is believed to contribute significantly to its antibacterial properties. Research involving derivatives of pyrimido-benzothiazine compounds indicated potent activity against Gram-positive and Gram-negative bacteria .

Case Studies

  • Antimalarial Efficacy in Murine Models :
    • A study conducted on murine models showed that specific derivatives of the compound reduced malaria infection rates significantly without complete eradication. This suggests potential as a therapeutic agent in combination therapies .
  • HIV Inhibition Studies :
    • In vitro studies demonstrated that modifications at key positions on the pyrimido-benzothiazine scaffold resulted in enhanced potency against HIV strains. This highlights the importance of chemical structure in developing effective antiviral agents .

Scientific Research Applications

Antimicrobial Activity

Studies have indicated that compounds similar to N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide exhibit significant antimicrobial properties. For instance, derivatives with similar thiazine and pyrimidine structures have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Research has demonstrated that compounds containing thiazole and thiazidine moieties can exert anticancer effects. This compound may inhibit cancer cell proliferation by inducing apoptosis in cancer cell lines such as MCF7 (breast cancer) . Molecular docking studies suggest that the compound binds effectively to targets involved in cancer cell survival.

Activity TypeEffectivenessReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in MCF7 cells

Synthetic Route Overview

  • Formation of Thiazine Ring : Reacting appropriate precursors under acidic conditions.
  • Methoxylation : Introduction of the methoxy group via methylation reactions.
  • Thioacetylation : Incorporation of the thioacetamide group through acylation reactions.

Future Directions and Research Opportunities

Future research could focus on optimizing the synthesis of this compound to enhance yield and purity. Additionally, exploring its potential as a lead compound for drug development against resistant microbial strains and various cancers could be beneficial.

Potential Studies

  • In vivo studies to assess pharmacokinetics and toxicity.
  • Exploration of structure-activity relationships (SAR) to identify more potent analogs.
  • Investigation into the mechanism of action against specific bacterial targets or cancer pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The target compound shares structural homology with several heterocyclic acetamide derivatives, differing primarily in core ring systems and substituent patterns:

  • Thiazolo[3,2-a]pyrimidine Derivatives (): Compounds 11a and 11b feature a thiazolo-pyrimidine core with benzylidene substituents. For example, 11a incorporates a 2,4,6-trimethylbenzylidene group, while 11b has a 4-cyanobenzylidene substituent. These compounds lack the sulfonyl group present in the target compound, which may reduce their polarity and metabolic stability .
  • Pyrimido[5,4-c][2,1]Benzothiazin Analogs () : A closely related analog, 2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide , differs in the position of the methoxy group (3-methoxybenzyl vs. 4-methylbenzyl) and the acetamide’s aryl substituent (2-methoxyphenyl vs. 3-methoxyphenyl). Such positional isomerism could influence steric interactions and binding affinity in biological systems .
  • Benzothiazole-Based Acetamides () : Derivatives like 3b and 3d utilize a 5,6-methylenedioxybenzothiazole core with thio/piperazine side chains. The methylenedioxy group in these compounds introduces electron-rich aromatic systems, contrasting with the electron-withdrawing sulfonyl group in the target compound .

Physicochemical Properties

  • 11a (243–246°C) and 11b (213–215°C) show that electron-withdrawing substituents (e.g., cyano in 11b) lower melting points compared to electron-donating groups (methyl in 11a) . Benzothiazole derivatives () had melting points between 228°C (3f) and 265°C (3c), correlating with substituent bulk and polarity .
  • Spectroscopic Data :

    • The target compound’s IR spectrum would likely show peaks for sulfonyl (∼1350–1150 cm⁻¹) and amide (∼1650 cm⁻¹) groups, distinct from the CN stretches (∼2219 cm⁻¹) in 11a/b .
    • In 11a/b , ^1H NMR signals for aromatic protons (δ 6.56–8.01 ppm) and methyl groups (δ 2.24–2.37 ppm) provide benchmarks for comparing electronic environments in similar compounds .

Molecular Formula and Mass Data

Compound Molecular Formula Yield (%) Melting Point (°C) Key Substituents
Target Compound C29H26N4O5S2 N/A N/A 4-Methylbenzyl, 3-methoxyphenyl
11a () C20H10N4O3S 68 243–246 2,4,6-Trimethylbenzylidene, 5-methylfuran
11b () C22H17N3O3S 68 213–215 4-Cyanobenzylidene, 5-methylfuran
3d () C21H23N5O3S 78 238 4-Phenylpiperazine
Analog C29H25N3O5S2 N/A N/A 3-Methoxybenzyl, 2-methoxyphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.